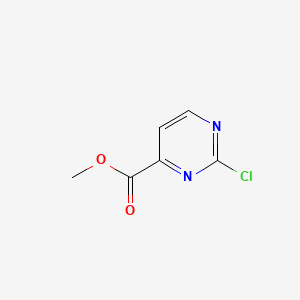

Methyl 2-chloropyrimidine-4-carboxylate

Descripción general

Descripción

Methyl 2-chloropyrimidine-4-carboxylate is an organic ester widely used as an intermediate in pharmaceutical synthesis. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with oxalyl chloride in the presence of dichloromethane and dimethylformamide. The reaction mixture is stirred at room temperature for two hours. After concentrating the mixture, it is added dropwise to anhydrous methanol under ice bath conditions. The reaction is then carried out at room temperature for another two hours, followed by concentration under reduced pressure to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis.

Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed:

Hydrolysis: 2-chloropyrimidine-4-carboxylic acid and methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 2-chloropyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating neurological disorders and other medical conditions.

Case Study: Neurological Disorders

Research indicates that this compound is involved in synthesizing drugs targeting neurological pathways, enhancing drug efficacy and specificity. For example, it has been used to create bispecific antagonists for retinol binding protein 4, which may be beneficial for treating age-related macular degeneration (AMD) and other metabolic disorders .

Agricultural Chemicals

This compound is also utilized in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in improving crop yields makes it invaluable for the agricultural sector.

Application in Pesticides

This compound has been integrated into various pesticide formulations, demonstrating enhanced biological activity against pests while minimizing environmental impact. This application is crucial for sustainable agricultural practices.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and metabolic pathways. This research aids in understanding complex biological processes.

Example of Enzyme Inhibition Studies

Studies have utilized this compound to explore its role in inhibiting specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and obesity .

Material Science

The compound finds applications in material science for developing novel materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors.

Development of Coatings

Research has shown that this compound can be used to synthesize coatings that protect surfaces from degradation, thus extending the lifespan of materials used in various industries .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques, facilitating accurate analysis and quality control of chemical products.

Use as a Standard

The compound's stability and reactivity make it an ideal candidate for use as a standard in high-performance liquid chromatography (HPLC), ensuring reliable results in chemical analyses .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Bispecific antagonists for retinol binding protein |

| Agricultural Chemicals | Formulation of pesticides | Enhanced crop yield with reduced environmental impact |

| Biochemical Research | Studies on enzyme inhibition | Insights into metabolic pathways |

| Material Science | Development of durable materials | Protective coatings for various surfaces |

| Analytical Chemistry | Standard in chromatographic techniques | HPLC quality control |

Mecanismo De Acción

The specific mechanism of action for methyl 2-chloropyrimidine-4-carboxylate is not well-documented. as a pyrimidine derivative, it is likely to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, such as anti-inflammatory and antimicrobial activities, by modulating the activity of specific enzymes and signaling pathways .

Comparación Con Compuestos Similares

- Methyl 2,4-dichloropyrimidine-6-carboxylate

- Dimethyl pyrimidine-4,6-dicarboxylate

- Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Uniqueness: Methyl 2-chloropyrimidine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Actividad Biológica

Methyl 2-chloropyrimidine-4-carboxylate (MCP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MCP, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a pyrimidine ring substituted with a methyl ester and a chlorine atom. This structure is crucial for its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including MCP. Research indicates that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : MDA-MB453, MCF-7, A549, and HepG2.

- IC50 Values : Some derivatives demonstrate IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MCP | MCF-7 | TBD |

| Compound 10 | MDA-MB453 | 29.1 |

| Compound 11 | MCF-7 | 15.3 |

| Compound 12 | A549 | TBD |

| Compound 13 | HepG2 | TBD |

2. Inhibition of NAPE-PLD

MCP has been identified as a potential inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). The inhibition of NAPE-PLD can influence various physiological processes, including pain modulation and emotional behavior:

- Mechanism : MCP and its derivatives were tested for their ability to inhibit NAPE-PLD activity, showing promising results in reducing NAE levels in vitro.

- Potency : Compounds derived from the pyrimidine scaffold exhibited sub-micromolar potency against NAPE-PLD .

Structure-Activity Relationship (SAR)

Understanding the SAR of MCP is critical for optimizing its biological activity. Modifications to the pyrimidine core can significantly influence its potency and selectivity:

- Substituent Variations : Changes in the substituents on the pyrimidine ring have been shown to enhance inhibitory activity against NAPE-PLD.

- Optimization Efforts : Research has indicated that specific structural modifications lead to improved pharmacokinetic properties and increased efficacy .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Morpholine to Hydroxypyrrolidine | 10-fold increase in potency |

| Variation at R1 (lipophilic pocket) | No significant improvement |

Case Studies

Several case studies have evaluated the efficacy of MCP derivatives in preclinical models:

- Emotional Behavior Modulation : In vivo studies demonstrated that MCP could alter emotional responses in animal models by modulating NAE levels.

- Antitumor Efficacy : A derivative of MCP was tested in xenograft models, showing reduced tumor growth compared to controls.

Propiedades

IUPAC Name |

methyl 2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNGWOGJHJQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656458 | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149849-94-5 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149849-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.